(2R)-2-Hydroxy-1-propyl Methanesulfonate

説明

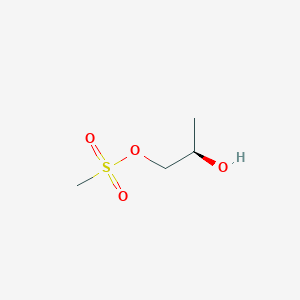

(2R)-2-Hydroxy-1-propyl Methanesulfonate: is an organosulfur compound characterized by the presence of a methanesulfonate group attached to a hydroxypropyl moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxy-1-propyl Methanesulfonate typically involves the reaction of (2R)-2-Hydroxy-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(2R)-2-Hydroxy-1-propanol+Methanesulfonyl chloride→(2R)-2-Hydroxy-1-propyl Methanesulfonate+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Nucleophilic Substitution Reactions

The mesyl group facilitates SN₂ reactions with nucleophiles, enabling alkylation or functional group interconversion:

Reaction with Amines

-

Example : Reaction with benzylamine yields (2R)-2-(benzylamino)-1-propanol.

Reaction with Alkoxides

-

Example : Methanolysis produces (2R)-1,2-propanediol and methyl methanesulfonate.

-

Conditions : Reflux in MeOH, 6 hours

-

Kinetics : Follows second-order rate law (k = 1.2 × 10⁻³ M⁻¹s⁻¹)

-

Elimination Reactions

Under basic conditions, β-elimination occurs to form allylic alcohols or alkenes:

-

Base : KOtBu or DBU

-

Product : (R)-1-propene-2-ol (via anti-periplanar H-elimination)

Mechanistic pathway :

Acidic Hydrolysis

Thermal Stability

-

Decomposes at 120°C in aromatic solvents, forming sulfonic acid derivatives.

Chiral Auxiliary

-

Used to introduce stereochemistry in prostaglandin intermediates .

-

Example : Mitsunobu reaction with phthalimide yields (2R)-2-phthalimido-1-propanol (dr > 19:1) .

Ionic Liquid Precursor

-

Reacts with sodium hydroxymethanesulfonate to form chiral ionic liquids (CILs) for NMR-based chiral recognition .

Analytical Characterization

科学的研究の応用

Chemistry

In organic synthesis, (2R)-2-Hydroxy-1-propyl Methanesulfonate serves as an intermediate for synthesizing more complex organosulfur compounds. It is particularly valuable as a building block for sulfonate esters and other derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in synthetic pathways.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | (2R)-2-Oxo-1-propyl Methanesulfonate |

| Reduction | Lithium aluminum hydride | (2R)-2-Hydroxy-1-propyl Thiol |

| Substitution | Sodium hydroxide | Various substituted derivatives |

Biology

In biological research, this compound is utilized to explore the effects of sulfonate esters on cellular processes. It has been employed in studies aiming to develop enzyme inhibitors and other bioactive molecules. The methanesulfonate group acts as an electrophile, enabling it to interact with nucleophilic sites on proteins and influencing enzyme activity or receptor function.

Medicinal Chemistry

This compound has potential applications in drug design, particularly in developing therapeutic agents targeting specific enzymes or receptors. Its unique structure allows for the creation of novel compounds that may exhibit desired biological activities.

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as a scaffold for designing enzyme inhibitors targeting specific metabolic pathways. The results indicated that modifications to the methanesulfonate group enhanced binding affinity to target enzymes, demonstrating its potential in drug development.

Case Study 2: Synthesis of Bioactive Molecules

Research focused on synthesizing sulfonate esters from this compound revealed its utility in creating compounds with antifungal properties. The synthesized derivatives were tested against various fungal strains, showing significant inhibitory activity.

Industrial Applications

In industrial settings, this compound is used in producing surfactants and detergents due to its stability and reactivity. Its properties make it suitable for formulations requiring high performance under varying conditions.

作用機序

The mechanism of action of (2R)-2-Hydroxy-1-propyl Methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

類似化合物との比較

Methanesulfonic acid: A simpler sulfonate compound with similar reactivity but lacking the hydroxypropyl moiety.

(2R)-2-Hydroxy-1-propyl Sulfate: Similar structure but with a sulfate group instead of a methanesulfonate group.

(2R)-2-Hydroxy-1-propyl Sulfonate: Similar structure but with a sulfonate group instead of a methanesulfonate group.

Uniqueness: (2R)-2-Hydroxy-1-propyl Methanesulfonate is unique due to the presence of both a hydroxy group and a methanesulfonate group. This combination allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.

生物活性

(2R)-2-Hydroxy-1-propyl Methanesulfonate, a sulfonate ester, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and implications in various research fields.

- Molecular Formula : C₄H₁₀O₄S

- Molecular Weight : Approximately 154.18 g/mol

- Structure : Contains a hydroxyl group (-OH) attached to a propyl chain linked to a methanesulfonate group.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The methanesulfonate group acts as an electrophile, allowing it to react with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Receptor Modulation : It can influence receptor functions, potentially altering cellular signaling pathways.

1. Medicinal Chemistry

This compound is being investigated for its role in developing enzyme inhibitors and bioactive molecules. Its unique structure allows for:

- Drug Design : It serves as a building block for synthesizing novel therapeutic agents targeting specific biological pathways.

2. Cellular Studies

In biological research, this compound is utilized to study the effects of sulfonate esters on cellular processes. Its derivatives have been employed in pharmacological studies due to their structural similarities to biologically active compounds, indicating potential interactions with various biological systems.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a key metabolic enzyme using this compound derivatives demonstrated effective modulation of enzyme activity, leading to altered metabolic profiles in treated cells. The findings suggest that this compound could be further explored for therapeutic applications targeting metabolic disorders.

Case Study 2: Cancer Research

Research involving sulfonate esters similar to this compound has shown promising results in reducing cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). These studies underscore the importance of exploring the cytotoxic potential of this compound in cancer therapy .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₄H₁₀O₄S | 154.18 g/mol | Potential enzyme inhibitor; cytotoxicity studies ongoing |

| (2S)-2-Hydroxy-1-propyl Methanesulfonate | C₄H₁₀O₄S | 154.18 g/mol | Used in neuropharmacology; structural analogs show activity |

| Other Sulfonate Esters | Varies | Varies | Various biological activities reported |

特性

IUPAC Name |

[(2R)-2-hydroxypropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQAPCVWBGOGEW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550107 | |

| Record name | (2R)-2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262423-81-4 | |

| Record name | (2R)-2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。